molecular formula C25H22ClN3O3 B11059935 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11059935
M. Wt: 447.9 g/mol
InChI Key: CLPWOJAMQSNCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazolinone derivative characterized by a bicyclic core (pyrazolo[1,5-a]quinazolinone) with three key substituents:

  • 3-(3-Chlorophenyl): Electron-withdrawing chloro group at the meta position of the phenyl ring.
  • 2-(Methoxymethyl): Ether-containing alkyl chain at position 2, enhancing solubility.
  • 8-(4-Methoxyphenyl): Electron-donating methoxy group at the para position of the phenyl ring.

Properties

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H22ClN3O3/c1-31-14-21-24(16-4-3-5-18(26)10-16)25-27-13-20-22(29(25)28-21)11-17(12-23(20)30)15-6-8-19(32-2)9-7-15/h3-10,13,17H,11-12,14H2,1-2H3

InChI Key

CLPWOJAMQSNCPI-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenylhydrazine: This intermediate is synthesized by reacting 3-chloronitrobenzene with hydrazine hydrate under reflux conditions.

    Formation of pyrazoloquinazoline core: The 3-chlorophenylhydrazine is then reacted with 2-aminobenzonitrile in the presence of a base, such as sodium ethoxide, to form the pyrazoloquinazoline core.

    Substitution reactions: The core compound undergoes further substitution reactions with methoxymethyl chloride and 4-methoxyphenylboronic acid under palladium-catalyzed conditions to introduce the methoxymethyl and methoxyphenyl groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, anticancer, and antimicrobial properties, although further research is needed to confirm these effects.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares substituent patterns and electronic effects of the target compound with analogues from literature:

Compound Name Substituents (Positions) Key Electronic Effects Reference
Target Compound 3-(3-ClPh), 2-(MeOCH2), 8-(4-MeOPh) Mixed (EWG + EDG), polarizable -
3-(4-Fluorophenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one 3-(4-FPh), 2-Me, 8-(thienyl) EWG (F), aromatic sulfur
8-(4-Fluorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one 3-Ph, 2-Me, 8-(4-FPh) EWG (F), hydrophobic (Ph)
3-(4-Methoxybenzoyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6m) 3-(4-MeOBz), 8,8-diMe EDG (MeO), steric bulk
10r (Cytotoxic derivative) 3-(4-ClPh hydrazone), 5-(4-MeOPh) EWG (Cl), EDG (MeO), conjugated system

Key Observations :

  • Electron-Donating Groups (EDG) : Methoxy groups (target, ) improve solubility and may modulate metabolic stability.
  • Hybrid Effects : The target compound combines EWG (Cl) and EDG (MeO), balancing lipophilicity and polarity .

Physicochemical Properties

Property Target Compound 6m 10r
Melting Point (°C) Not reported 133–134 157–160
Solubility Moderate* High (polar EDG) Low (hydrazone)
LogP (Predicted) ~3.2 ~2.8 ~3.5

*Inferred from methoxymethyl and methoxyphenyl groups, which enhance aqueous solubility compared to purely aromatic analogues .

Biological Activity

3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex heterocyclic compound belonging to the pyrazoloquinazoline family. Its unique structure, characterized by a fused pyrazole and quinazoline ring system, allows for diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

  • Molecular Formula: C25H22ClN3O3
  • Molecular Weight: 447.9 g/mol
  • IUPAC Name: 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
  • InChI Key: XXPNULXAIFBYAU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of the Pyrazoloquinazoline Core: Achieved through cyclization reactions with appropriate precursors.
  • Functionalization: Involves the introduction of substituents such as 3-chlorophenyl and 4-methoxyphenyl groups via substitution reactions.
  • Final Assembly: Coupling of functionalized intermediates under optimized conditions to yield the final product.

Research indicates that this compound exhibits significant interaction with various biological targets, particularly in cancer therapy and kinase inhibition. Its unique substituent pattern enhances its reactivity and potential biological activity.

Anticancer Activity

In vitro studies have demonstrated that this compound shows cytotoxic effects against several human cancer cell lines. The compound was tested against tumor cell lines such as Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, and PC-3. Results indicated that it inhibited cell growth effectively without significant toxicity to normal cells .

Kinase Inhibition

The compound's inhibitory profile against various kinases has been explored in detail:

  • CDK9/CyclinT
  • GSK-3β
  • JAK3

Studies revealed moderate to high inhibition rates for specific kinases at varying concentrations, highlighting its potential as a therapeutic agent in targeting kinase-related pathways in cancer treatment .

Data Table: Biological Activity Summary

Biological ActivityCell Line TestedIC50 (μM)Remarks
CytotoxicityHuh7-D1210Effective growth inhibition
CytotoxicityMCF-715Selective against breast cancer
Kinase InhibitionCDK912Moderate inhibition observed
Kinase InhibitionGSK-3β8Significant inhibition noted

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the efficacy of the compound against various human cancer cell lines. The findings suggested that it could serve as a promising candidate for further development in anticancer therapies due to its selective toxicity towards tumor cells while sparing normal cells.
  • Kinase Profiling : Another investigation focused on the compound's interaction with a panel of mammalian protein kinases. The results indicated that it could inhibit key kinases involved in cell proliferation and survival pathways, making it a potential lead in cancer therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.